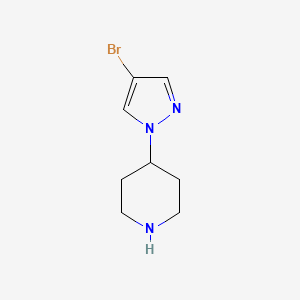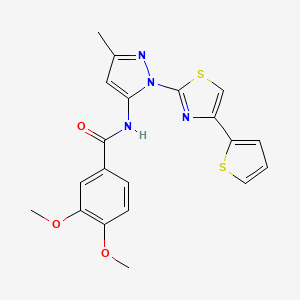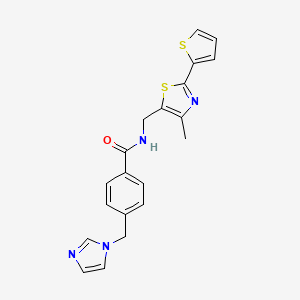
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . This ring is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The 1,3,4-thiadiazole ring in the compound is essentially planar . The ring is almost coplanar with the pendant thiourea residue and slightly twisted with respect to the triazole ring .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, 1,3,4-thiadiazoles are known to exhibit a wide variety of biological activity . They have been studied for their antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular activities .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone:
Antimicrobial Activity
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone: has shown significant potential as an antimicrobial agent. The 1,3,4-thiadiazole moiety is known for its broad spectrum of activity against various pathogens, including bacteria and fungi . This compound can be synthesized and evaluated for its effectiveness against different microbial strains, potentially leading to the development of new antibiotics or antifungal medications.
Anticancer Properties
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit cytotoxic activities against various cancer cell lines . (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone could be explored for its potential to inhibit the growth of cancer cells, making it a candidate for anticancer drug development. Studies involving in vitro assays and animal models would be essential to determine its efficacy and safety.
Anti-inflammatory Effects
The anti-inflammatory properties of 1,3,4-thiadiazole derivatives have been well-documented . This compound could be investigated for its ability to reduce inflammation in various conditions, such as arthritis or inflammatory bowel disease. By modulating inflammatory pathways, it may offer a new therapeutic approach for managing chronic inflammatory diseases.
Antiviral Applications
Given the structural versatility of 1,3,4-thiadiazole derivatives, (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone could be studied for its antiviral properties . This includes potential activity against viruses such as HIV, hepatitis, and influenza. Research would focus on its mechanism of action and effectiveness in inhibiting viral replication.
Antiepileptic Potential
1,3,4-Thiadiazole derivatives have been explored for their antiepileptic properties . This compound could be tested for its ability to prevent or reduce the frequency of seizures in epilepsy models. If successful, it might contribute to the development of new antiepileptic drugs with improved efficacy and fewer side effects.
Antioxidant Activity
The antioxidant properties of 1,3,4-thiadiazole derivatives are another area of interest . (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone could be evaluated for its ability to scavenge free radicals and protect cells from oxidative stress. This application is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders and cardiovascular diseases.
Antidiabetic Research
Research into the antidiabetic potential of 1,3,4-thiadiazole derivatives has shown promising results . This compound could be investigated for its ability to regulate blood glucose levels and improve insulin sensitivity. Such studies could pave the way for new treatments for diabetes and related metabolic disorders.
Antitubercular Activity
The search for new antitubercular agents is ongoing, and 1,3,4-thiadiazole derivatives have been identified as potential candidates . (3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone could be tested for its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This research could contribute to the development of more effective treatments for this serious infectious disease.
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities and can interact strongly with various biological targets .
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can cross cellular membranes due to their mesoionic nature, allowing them to interact strongly with their targets .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of 1,3,4-thiadiazole derivatives, these compounds are able to cross cellular membranes, which may influence their bioavailability .
Result of Action
1,3,4-thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting they may have various molecular and cellular effects .
Action Environment
The ability of 1,3,4-thiadiazole derivatives to cross cellular membranes suggests that cellular environment factors may influence their action .
properties
IUPAC Name |
[3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-10-20-21-14(24-10)11-5-4-8-22(9-11)15(23)12-6-2-3-7-13(12)16(17,18)19/h2-3,6-7,11H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRNCDCMGISAOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,5-Dimethylphenyl)methyl]-N-(1-ethylsulfonylpropan-2-yl)prop-2-enamide](/img/structure/B2626513.png)
![2-({1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2626515.png)






![6-((2-(3-(4-methoxyphenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2626530.png)
![2-{(E)-[(2-fluoro-5-methylphenyl)imino]methyl}phenol](/img/structure/B2626531.png)
![Ethyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B2626532.png)
![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2626533.png)
